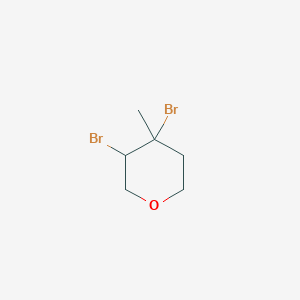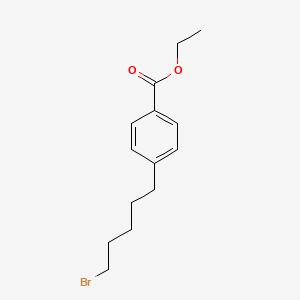
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Thiazole derivative, benzyl chloride, and 4-methoxyphenylboronic acid
Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling)
Product: N-Benzyl-4-(4-methoxyphenyl)-thiazole
Step 3: Methylation
Reactants: N-Benzyl-4-(4-methoxyphenyl)-thiazole and methyl iodide
Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone)
Product: N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a sulfur source. For example, the reaction between α-haloketones and thiourea can yield thiazoles under suitable conditions.
-
Step 1: Formation of Thiazole Ring
Reactants: α-Haloketone and thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: Thiazole derivative
化学反応の分析
Types of Reactions
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted thiazoles
科学的研究の応用
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-Benzyl-4-methoxybenzylamine: Similar structure but lacks the thiazole ring.
N-Benzyl-4-methoxybenzamide: Contains an amide group instead of the thiazole ring.
4-Methoxyphenyl-N-methylthiazole: Similar thiazole structure but lacks the benzyl group.
Uniqueness
N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the combination of its benzyl, methoxyphenyl, and methyl groups attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
85656-39-9 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC名 |
N-benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2OS/c1-20(12-14-6-4-3-5-7-14)18-19-17(13-22-18)15-8-10-16(21-2)11-9-15/h3-11,13H,12H2,1-2H3 |
InChIキー |
VCWRAYOIXPYFDU-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
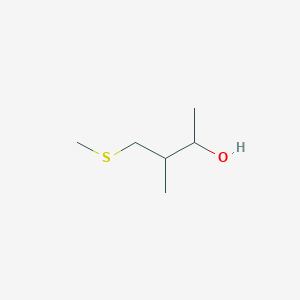
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
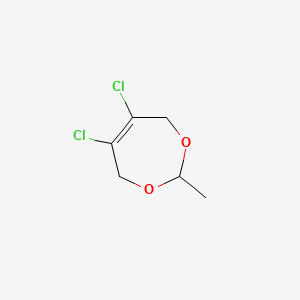
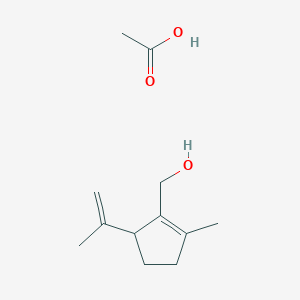
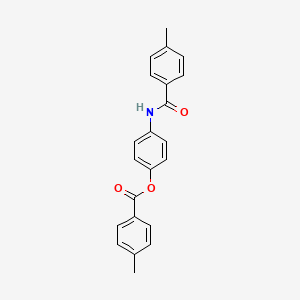
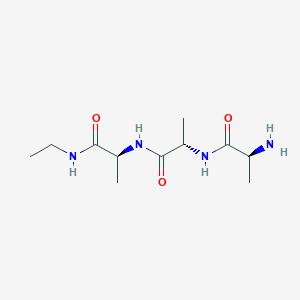
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
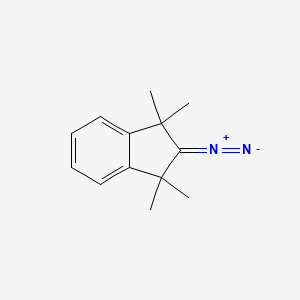
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

